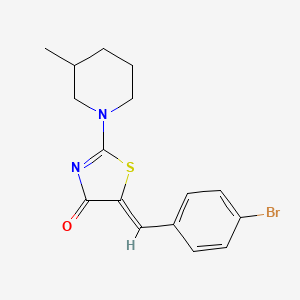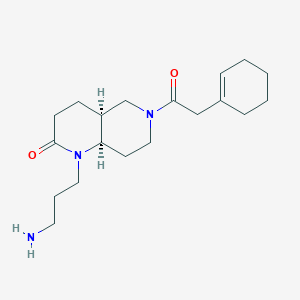
(3-isopropoxyphenyl)(3-piperidinyl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-isopropoxyphenyl)(3-piperidinyl)methanone hydrochloride, also known as IPPH, is a novel psychoactive substance that belongs to the class of cathinones. It is a synthetic compound that is structurally similar to other stimulants such as methylphenidate and cocaine. IPPH has gained popularity among researchers in recent years due to its potential therapeutic applications and its ability to enhance cognitive function.
作用機序
(3-isopropoxyphenyl)(3-piperidinyl)methanone hydrochloride works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation. By increasing their levels, (3-isopropoxyphenyl)(3-piperidinyl)methanone hydrochloride can improve cognitive function and enhance focus and concentration.
Biochemical and Physiological Effects:
(3-isopropoxyphenyl)(3-piperidinyl)methanone hydrochloride has been shown to have a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, and can cause vasoconstriction. It also stimulates the release of glucose and fatty acids, which can provide the body with energy.
実験室実験の利点と制限
One of the advantages of using (3-isopropoxyphenyl)(3-piperidinyl)methanone hydrochloride in lab experiments is its ability to enhance cognitive function and improve memory. This can be useful in a number of research settings, such as studying the effects of drugs on cognitive function. However, one of the limitations of using (3-isopropoxyphenyl)(3-piperidinyl)methanone hydrochloride is its potential for abuse. Researchers must take care to ensure that it is not misused or abused in any way.
将来の方向性
There are a number of future directions for research on (3-isopropoxyphenyl)(3-piperidinyl)methanone hydrochloride. One area of interest is its potential use in the treatment of ADHD. Studies have shown that (3-isopropoxyphenyl)(3-piperidinyl)methanone hydrochloride can improve cognitive function and attention in individuals with ADHD. Further research is needed to determine its efficacy as a treatment for this condition.
Another area of interest is its potential use in the treatment of depression and anxiety. Studies have shown that (3-isopropoxyphenyl)(3-piperidinyl)methanone hydrochloride can improve mood and reduce anxiety in some individuals. Further research is needed to determine its efficacy as a treatment for these conditions.
Overall, (3-isopropoxyphenyl)(3-piperidinyl)methanone hydrochloride is a promising compound that has a number of potential therapeutic applications. Further research is needed to fully understand its mechanisms of action and its potential uses in the treatment of various conditions.
合成法
(3-isopropoxyphenyl)(3-piperidinyl)methanone hydrochloride can be synthesized through a number of methods, including the reaction of piperidine with isopropyl bromide, followed by the reaction of the resulting compound with 3,4-methylenedioxyphenylacetone. The final step involves the conversion of the intermediate product to the hydrochloride salt.
科学的研究の応用
(3-isopropoxyphenyl)(3-piperidinyl)methanone hydrochloride has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to enhance cognitive function, improve memory, and increase focus and concentration. (3-isopropoxyphenyl)(3-piperidinyl)methanone hydrochloride has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and anxiety.
特性
IUPAC Name |
piperidin-3-yl-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11(2)18-14-7-3-5-12(9-14)15(17)13-6-4-8-16-10-13/h3,5,7,9,11,13,16H,4,6,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAQFNGBSAIJEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(difluoromethoxy)benzyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5481865.png)
![2-(1,3-benzoxazol-2-yl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5481868.png)

![7-(4-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5481876.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5481884.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B5481887.png)
![methyl 2-({[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5481894.png)
![(3S*,4S*)-4-isopropoxy-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidin-3-ol](/img/structure/B5481901.png)
![4-{[2-(3-methylphenyl)-1,3-benzoxazol-6-yl]amino}-4-oxobutanoic acid](/img/structure/B5481903.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5481911.png)
![5-(2,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5481928.png)